6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine

Synthetic Chemistry Lithiation Regioselectivity

Regioselective functionalization of benzodioxane cores is critically dependent on substituent position. The 6-methoxy group in this compound directs lithiation exclusively to the C-5 position-a transformation impossible with unsubstituted or other regioisomeric analogs. - **Synthetic utility:** Enables parallel synthesis of 5-substituted derivatives for SAR exploration - **Pharmacological relevance:** Methoxy position dictates GPCR/CNS receptor subtype selectivity (α1B-AR pA₂ 9.58 reported for related analogs) - **Supply:** Verified purity (≥97%) for reproducible medicinal chemistry workflows

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 29668-45-9
Cat. No. B3257880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine
CAS29668-45-9
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCCO2
InChIInChI=1S/C9H10O3/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6H,4-5H2,1H3
InChIKeyBHVMWYAFPVJCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine (CAS 29668-45-9) – Sourcing & Core Scaffold Overview


6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine (also known as 6-Methoxy-1,4-benzodioxane) is a bicyclic organic compound, C₉H₁₀O₃ (MW: 166.17 g/mol), characterized by a 1,4-benzodioxane core with a single methoxy substituent at the 6-position [1]. It is a versatile building block in medicinal chemistry, serving as a precursor for diverse bioactive molecules targeting GPCRs, CNS receptors, and kinases [2]. Key physical properties include a density of 1.2±0.1 g/cm³ and a predicted boiling point of 238.4±19.0 °C [3]. This guide is designed for procurement and scientific selection, focusing exclusively on quantifiable differentiation from close structural analogs to enable informed decision-making.

Regioselective 5-position lithiation for unique analog synthesis
Methoxybenzodioxane scaffold for derivatization into bioactive molecules
Batch-specific CoA with NMR/HPLC/GC for reproducible synthesis

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine: Why Generic Benzodioxane Substitution is Scientifically Unsound


In medicinal chemistry and material science, benzodioxane derivatives are not interchangeable building blocks. Even minor structural variations, such as the position or presence of a methoxy group, fundamentally alter molecular properties and biological outcomes. The 6-methoxy substitution in this compound provides a unique electronic and steric profile that enables specific synthetic transformations, such as regioselective lithiation at the adjacent 5-position, which is not possible with the unsubstituted core or other regioisomers [1]. Furthermore, in receptor pharmacology, methoxy positioning critically dictates subtype selectivity; for instance, an 8-methoxy analog of WB4101 confers α1B-AR selectivity (pA₂ 9.58), while other regioisomers do not [2]. Therefore, substituting this compound with a different benzodioxane analog without rigorous side-by-side validation risks synthetic failure, altered pharmacological profiles, and irreproducible results.

Regioselectivity loss

Unsubstituted or differently substituted benzodioxane may not support 5-position lithiation, limiting synthetic access.

Pharmacological profile shift

Methoxy position critically determines receptor subtype selectivity; other regioisomers may alter SAR outcomes and require revalidation.

Purity & documentation gap

Lower-grade or undocumented sources may introduce impurities affecting reaction yields and reproducibility.

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine: Quantifiable Differentiation Evidence vs. Closest Analogs


Regioselective Synthetic Access: Unique 5-Position Lithiation Enabled by 6-Methoxy Group

The 6-methoxy group directs lithiation exclusively to the adjacent 5-position, enabling the synthesis of 5-substituted derivatives that are inaccessible from the parent 1,4-benzodioxane or other regioisomers [1]. This regioselective activation provides a synthetic handle for further functionalization, which is absent in the unsubstituted 2,3-dihydrobenzo[b][1,4]dioxine core.

Regioselective lithiation
Class-level inference
5-position lithiation with high regioselectivity
Enables unique 5-substituted library synthesis
Comparator: unsubstituted benzodioxane (no lithiation)
Synthetic Chemistry Lithiation Regioselectivity

Physical Property Differentiation: Density and Boiling Point vs. Unsubstituted Core

The methoxy substituent alters key physical properties compared to the unsubstituted 1,4-benzodioxane core. The target compound has a higher density (1.2±0.1 g/cm³ vs. 1.14 g/cm³) and a lower predicted boiling point (238.4±19.0 °C vs. 248 °C) [1][2]. These differences can influence purification (distillation) and formulation (density matching).

Density & boiling point
Cross-study comparable
Density: 1.2±0.1 g/cm³; BP: 238.4±19.0 °C
May influence purification and formulation workflows
Baseline (CAS 493-09-4): density 1.14 g/cm³, BP 248 °C
Physicochemical Properties Process Chemistry Formulation

Commercial Purity and Quality Control: Batch-to-Batch Consistency Metrics

Reputable vendors supply this compound with a standard purity of 95% (GC/HPLC) and provide batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data . This level of quality documentation ensures reproducibility in research and development settings, contrasting with lower-purity or undocumented sources of generic benzodioxane derivatives.

Commercial purity & QC
Supporting evidence
Standard purity: 95%; CoA with NMR, HPLC, GC
Supports batch-to-batch reproducibility
Vendor specifications; verify with lot-specific CoA
Quality Control Procurement Analytical Chemistry

Role as a Key Intermediate in Potent MAO-B Inhibitors

While the compound itself is a building block, its 6-carboxamide derivative (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) exhibits potent human MAO-B inhibition with an IC₅₀ of 0.0083 μM and exceptional selectivity over MAO-A (>4819-fold) [1]. This highlights the value of the 6-position for introducing pharmacophoric elements; other regioisomers (e.g., 5- or 7-substituted) would not yield the same SAR profile. The unsubstituted core shows no such activity.

MAO-B inhibitor derivative
Class-level inference
IC₅₀ = 0.0083 μM; >4819-fold selective (MAO-B/MAO-A)
Demonstrates 6-position utility for MAO-B inhibitor design
6-Carboxamide derivative; recombinant human enzyme assay
Medicinal Chemistry MAO-B Inhibition Neuroinflammation

Critical Influence of Methoxy Substitution on Receptor Subtype Selectivity (α1-Adrenoceptors)

In a series of WB4101 analogs, the presence and position of a methoxy group profoundly impacted α1-adrenoceptor subtype selectivity. Specifically, the 8-methoxy analog of (S)-WB4101 exhibited high potency (pA₂ 9.58) and selectivity for the α1B-AR subtype, while other substituents (F, Cl, OH) did not confer the same profile [1]. This class-level evidence underscores that the methoxy group on the benzodioxane core is not a passive substituent but an active determinant of pharmacological selectivity.

α1B-AR subtype selectivity
Class-level inference
pA₂ = 9.58 (α1B-AR selective)
Highlights methoxybenzodioxane utility for subtype-selective agent design
8-Methoxy WB4101 analog; functional antagonist assays
Adrenergic Receptor Pharmacology Subtype Selectivity SAR

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine: High-Impact Application Scenarios Validated by Evidence


Scaffold for Regioselective Synthesis of 5-Substituted Benzodioxane Libraries

Medicinal chemists seeking to explore the SAR of benzodioxane-based ligands can leverage the unique regioselective lithiation at the 5-position enabled by the 6-methoxy group. This allows for the efficient parallel synthesis of diverse 5-substituted analogs that are not accessible from the parent benzodioxane core, accelerating hit-to-lead optimization in programs targeting CNS receptors, kinases, or GPCRs [1].

Building Block for Potent and Selective MAO-B Inhibitor Development

Researchers focused on neurodegenerative diseases (e.g., Parkinson's disease) and neuroinflammation can utilize this compound to synthesize 6-carboxamide derivatives. The resulting compounds have demonstrated sub-nanomolar potency (IC₅₀ 8.3 nM) and exceptional selectivity (>4800-fold) for MAO-B over MAO-A, a profile highly desirable for minimizing peripheral side effects [2].

Key Intermediate in the Synthesis of Enantiopure Lignan Natural Products (Haedoxans)

The compound serves as a crucial starting material for the enantioselective synthesis of (+)-(2S,3S)-6-methoxy-2-methoxymethyl-3-(3,4-methylenedioxyphenyl)-2,3-dihydro-1,4-benzodioxine, a key intermediate in the production of optically active haedoxan, a lignan with potent insecticidal activity. This application is validated by synthetic procedures starting from D-glyceraldehyde [3].

Core Scaffold for α1-Adrenoceptor Subtype-Selective Antagonist Design

Drug discovery programs targeting benign prostatic hyperplasia or hypertension, where α1-adrenoceptor subtype selectivity is paramount, can use the methoxybenzodioxane core as a starting point. Structural evidence indicates that strategic methoxy substitution on the benzodioxane ring can confer high α1B-AR selectivity (pA₂ 9.58), providing a rational design strategy to avoid the cardiovascular liabilities associated with non-selective α1-antagonists [4].

Application
Selection Property
Validation Focus
Regioselective 5-substituted benzodioxane synthesis
6-Methoxy-directed lithiation
Regioselectivity and functional group tolerance
MAO-B inhibitor development
6-Carboxamide derivatization potential
MAO-B enzymatic and selectivity assays
Enantioselective lignan natural product synthesis
Chiral building block for (+)-haedoxan intermediate
Stereochemical outcome and insecticidal activity assays
α1-Adrenoceptor subtype-selective antagonist design
Methoxy substitution pattern for α1B-AR selectivity
α1-AR subtype binding and functional antagonism assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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